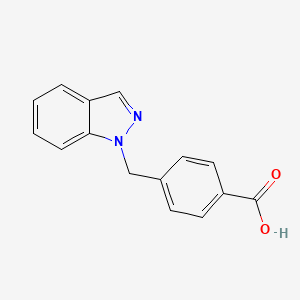

4-(Indazol-1-ylmethyl)benzoic acid

描述

Structural Significance of the Indazole Moiety in Organic Chemistry

The indazole, or benzopyrazole, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. psu.edu The indazole moiety's prominence stems from its aromatic nature and the presence of two nitrogen atoms, which can act as hydrogen bond donors and acceptors, crucial for molecular recognition processes with enzymes and receptors. researchgate.netrsc.org

Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. acs.org The versatility of the indazole ring has led to its incorporation into several FDA-approved drugs, such as:

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy. psu.edursc.org

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy. rsc.org

Benzydamine: A locally-acting nonsteroidal anti-inflammatory drug.

The thermodynamic stability of the 1H-indazole tautomer, which is the form present in the title compound, makes it a reliable and predictable component in molecular design. acs.org

Role of Benzoic Acid Derivatives as Versatile Building Blocks

Benzoic acid and its derivatives are fundamental precursors in the industrial synthesis of a vast number of organic substances. tandfonline.com They serve as versatile building blocks for creating more complex molecules, including dyes, fragrances, and, significantly, pharmaceutical compounds. nih.gov The carboxylic acid group (–COOH) is a key functional group in its own right. Its acidity and ability to form strong electrostatic and hydrogen bond interactions often make it a critical part of a drug's pharmacophore, the essential molecular features responsible for its biological activity. google.com

The reactivity of the benzene ring allows for electrophilic substitution reactions, enabling the attachment of various other functional groups, while the carboxyl group can undergo reactions like esterification and amidation to produce a wide range of derivatives. tandfonline.comnih.gov In the context of drug design, the benzoic acid moiety can improve a molecule's solubility and provide a crucial anchor point for binding to a biological target. google.com

Overview of Methylene-Linked Aryl-Heterocyclic Carboxylic Acids

The class of molecules known as methylene-linked aryl-heterocyclic carboxylic acids, to which 4-(Indazol-1-ylmethyl)benzoic acid belongs, represents a common and effective strategy in synthetic chemistry. The methylene (B1212753) bridge (–CH₂–) acts as a flexible linker, connecting an aromatic carboxylic acid (the aryl part) to a heterocyclic ring system.

This linkage serves several purposes in molecular design:

Spatial Orientation: It positions the two key functional moieties (the indazole and the benzoic acid) at a specific distance and orientation relative to each other. This spatial arrangement is often critical for fitting into the binding site of a target protein.

Flexibility: The single carbon linker allows for some rotational freedom, which can help the molecule adopt the optimal conformation for binding.

Synthetic Accessibility: The synthesis of such linked compounds is often straightforward. For instance, methods like the reductive amination of aldehydes or the alkylation of heterocyclic amines with benzyl (B1604629) halides are common synthetic routes. researchgate.netnih.gov

This modular design approach allows chemists to independently vary the aryl and heterocyclic components to fine-tune the molecule's properties.

Research Scope and Objectives for this compound Investigations

The primary research interest in this compound lies in its potential as a key intermediate for the synthesis of more complex, biologically active molecules. researchgate.net By combining the pharmacologically validated indazole scaffold with the versatile benzoic acid handle, this compound serves as a valuable starting point for drug discovery programs.

The objectives of synthesizing and investigating this specific molecule include:

Creating Chemical Libraries: Using the carboxylic acid group as a reactive site, a multitude of amide or ester derivatives can be generated. This allows for the rapid creation of a library of related compounds for biological screening. For example, the benzoic acid can be coupled with various amines to produce a series of benzamides, a common structural motif in many drugs. tandfonline.com

Developing Kinase Inhibitors: Given that many kinase inhibitors feature an indazole core, this compound is an attractive precursor for novel compounds targeting these enzymes, which are crucial in cancer and inflammatory diseases.

Serving as a Key Intermediate: The compound itself is a building block for targeted therapies. For example, similar structures are used as key intermediates in the synthesis of drugs like Imatinib, a cornerstone in the treatment of chronic myeloid leukemia. researchgate.net Research has demonstrated the synthesis of various complex indazole-containing molecules where a benzoic acid derivative serves as a crucial starting material for amide coupling reactions. tandfonline.com

In essence, the investigation of this compound is not necessarily focused on the biological activity of the molecule itself, but rather on its utility as a versatile and strategically designed scaffold for constructing the next generation of therapeutic agents.

Compound Data

Interactive Table of Chemical Properties

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| CAS Number | 1345778-59-9 |

Structure

3D Structure

属性

IUPAC Name |

4-(indazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)10-17-14-4-2-1-3-13(14)9-16-17/h1-9H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFAAIOULQSCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Supramolecular Chemistry and Crystal Engineering of 4 Indazol 1 Ylmethyl Benzoic Acid

Exploration of Hydrogen Bonding Networks in Co-crystals and Salts

There are no published crystal structures for co-crystals or salts involving 4-(Indazol-1-ylmethyl)benzoic acid. Consequently, its hydrogen bonding networks have not been experimentally explored or reported. Hypothetically, the molecule possesses both a strong hydrogen bond donor (the carboxylic acid -OH group) and multiple hydrogen bond acceptors (the carboxylic carbonyl oxygen and the nitrogen atoms of the indazole ring). This suggests a high potential for forming robust and predictable supramolecular synthons, such as the common carboxylic acid dimer, as well as interactions with other co-formers. However, without experimental data, any description of its specific hydrogen bonding patterns remains speculative.

Design and Synthesis of Multi-component Solids

No literature is available describing the design or successful synthesis of multi-component solids, such as co-crystals or salts, that specifically incorporate this compound. The principles of crystal engineering would suggest that co-crystallization with complementary molecules, particularly those containing strong hydrogen bond acceptors like pyridines or amides, would be a viable strategy for creating new solid forms, but no such work has been documented.

Self-Assembly Principles Driven by Carboxylic Acid Dimerization and N-H Interactions

While the self-assembly of molecules containing carboxylic acids and N-heterocycles is a fundamental concept in supramolecular chemistry, no specific research has been published on the self-assembly of this compound. It is anticipated that the carboxylic acid group would drive the formation of centrosymmetric dimers. The indazole ring, while lacking an N-H donor (as the nitrogen is substituted at the N-1 position), can participate in C-H···N or C-H···π interactions, which could further guide the assembly into higher-order structures. Nevertheless, these potential interactions have not been experimentally verified for this compound.

This compound as a Ligand in Coordination Chemistry

There are no published studies on the use of this compound as a ligand in coordination chemistry. The molecule's structure suggests it could act as a versatile ligand, but its coordination behavior has not been investigated.

Investigation of Chelation and Bridging Modes with Metal Ions

No experimental data exists on the chelation or bridging modes of this compound with metal ions. The carboxylate group could coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. Furthermore, the N-2 atom of the indazole ring is a potential coordination site, allowing the ligand to act as a bridge between metal centers. The steric bulk and flexibility of the methylene (B1212753) linker would also influence the resulting coordination geometry.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The potential for this compound to form Metal-Organic Frameworks (MOFs) or coordination polymers has not been explored in any published research. Its bifunctional nature, possessing both a carboxylate and a potential N-donor site, makes it a candidate for the construction of such extended networks. However, no synthesis or structural characterization of MOFs or coordination polymers derived from this ligand has been reported.

Potential for Catalytic Applications of Resulting Coordination Compounds

As there are no reports on the synthesis of coordination compounds from this compound, there is likewise no information regarding their potential for catalytic applications.

Advanced Research Applications and Methodological Contributions

Development and Validation of Analytical Methods for Detection and Quantification

The accurate detection and quantification of 4-(Indazol-1-ylmethyl)benzoic acid and related indazole derivatives are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose, often coupled with UV or mass spectrometry (MS) detection. helixchrom.comlongdom.org

The development of a robust HPLC method involves a systematic optimization of several parameters. For compounds containing a benzoic acid moiety, a reversed-phase C18 column is commonly utilized. helixchrom.comlongdom.org The mobile phase typically consists of an aqueous component, often buffered and acidified (e.g., with phosphoric acid or trifluoroacetic acid), and an organic modifier like acetonitrile (B52724) or methanol. longdom.orgpensoft.netusda.gov Gradient elution is frequently necessary to achieve adequate separation of the analyte from impurities or other components in a complex matrix. pensoft.net

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. longdom.org Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.orgpensoft.net For instance, a validated HPLC method for a similar compound, 4-hydroxy benzoic acid, demonstrated linearity over a concentration range of 0.5033 µg/mL to 4.0264 µg/mL, with a correlation coefficient (r²) greater than 0.999. longdom.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for structural elucidation and quantification, especially when a certified reference material is unavailable. mdpi.combohrium.com High-resolution mass spectrometry (HRMS) is invaluable for identifying metabolites and degradation products by providing accurate mass measurements. nih.gov

Table 1: Typical HPLC Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks (e.g., placebo, impurities). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. longdom.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies. | Recovery typically between 98.0% and 102.0%. pensoft.net |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. longdom.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. researchgate.net |

Contributions to Methodological Advancements in Organic Synthesis

The synthesis of substituted indazoles like this compound has benefited from significant advancements in organic chemistry. researchgate.netnih.gov Modern synthetic strategies focus on efficiency, regioselectivity, and functional group tolerance. The construction of the core indazole ring system can be achieved through various innovative methods, moving beyond classical approaches.

One notable advancement is the use of transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed C-H amination or arylation reactions provide direct and efficient routes to 1H-indazoles from readily available starting materials like arylhydrazones. nih.gov The Suzuki-Miyaura coupling is another powerful tool used to introduce aryl or other substituents onto the indazole scaffold. mdpi.comresearchgate.net

Furthermore, one-pot methodologies have been developed to streamline the synthesis of 2H-indazoles. A phospholene-mediated N-N bond formation, for instance, allows for a reductive cyclization of 2-nitrobenzaldehydes and primary amines, offering good to excellent yields under mild conditions. researchgate.net The synthesis of this compound itself would likely involve the N-alkylation of 1H-indazole with methyl 4-(bromomethyl)benzoate, followed by hydrolysis of the ester to the carboxylic acid. The efficiency and regioselectivity of the initial N-alkylation step are critical and are often influenced by the choice of base and solvent.

Table 2: Comparison of Synthetic Methods for Indazole Derivatives

| Method | Description | Advantages | Reference Example |

|---|---|---|---|

| Palladium-Catalyzed Arylation | Formation of C-N or C-C bonds to functionalize the indazole ring. | High efficiency, good functional group tolerance. | Synthesis of 2,3-diphenyl-2H-indazole derivatives. mdpi.com |

| Suzuki-Miyaura Coupling | Cross-coupling of a boronic acid with a halide, often used to add substituents. | Broad substrate scope, mild reaction conditions. researchgate.net | Synthesis of methyl (4-(3-bromo-2H-indazol-2-yl)phenyl)carbamate. mdpi.com |

| One-Pot Reductive Cyclization | A streamlined process combining multiple reaction steps without isolating intermediates. | Increased efficiency, reduced waste, atom economy. | Phospholene-mediated synthesis of 2H-indazoles from 2-nitrobenzaldehydes. researchgate.net |

| Direct C-H Amination | Intramolecular cyclization of arylhydrazones to form the indazole ring. | Metal-free options available, direct functionalization. nih.gov | Synthesis of 1H-indazoles from arylhydrazones using an oxidant like PIFA. nih.gov |

General Principles of Structure-Activity Relationship (SAR) Studies in Chemical Biology Utilizing the Indazole-Benzoic Acid Scaffold

The indazole-benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for developing potent and selective modulators of various biological targets. nih.govlongdom.org Structure-Activity Relationship (SAR) studies are fundamental to optimizing these scaffolds into therapeutic candidates. SAR systematically investigates how chemical modifications to a core structure affect its biological activity. longdom.org

For the indazole-benzoic acid scaffold, SAR exploration typically focuses on three key regions:

The Indazole Ring: The position and nature of substituents on the bicyclic ring are critical. For example, in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), the presence of the 1H-indazole ring was found to be crucial for inhibitory activity. nih.gov Modifications at the C3, C4, and C6 positions have been shown to significantly impact potency against targets like epidermal growth factor receptor (EGFR) kinases. nih.gov

The Benzoic Acid Moiety: The carboxylic acid group is often a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues (like arginine or lysine) in a protein's binding site. Its position on the phenyl ring (ortho, meta, or para) is crucial for optimal geometry and binding affinity.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in guiding these SAR studies. longdom.org 2D and 3D-QSAR models can predict the activity of novel derivatives and highlight key physicochemical or steric features that govern biological efficacy. longdom.org

Potential Applications in Responsive Materials (e.g., pH-sensitive, photo-responsive)

While primarily explored for its biological activity, the inherent chemical properties of the this compound scaffold suggest potential applications in the field of responsive or "smart" materials. These materials are designed to change their properties in response to external stimuli.

The most evident responsive feature of this molecule is its pH sensitivity, conferred by the benzoic acid group. The carboxylic acid has a pKa value that allows it to be protonated at low pH and deprotonated at higher pH. This change in ionization state could be harnessed to trigger conformational changes, alter solubility, or modulate self-assembly processes in polymers or hydrogels incorporating this moiety. This principle has been applied in developing pH-sensitive platinum complexes for targeted drug delivery to the acidic microenvironment of tumors. univie.ac.at

The indazole component of the molecule introduces potential for photo-responsiveness. Heteroaromatic systems like indazole can absorb UV or visible light, leading to excited states that can undergo various photophysical or photochemical processes. If incorporated into a polymer backbone or as a pendant group, photo-isomerization, cleavage, or cross-linking could be triggered, leading to materials that change their shape, color, or permeability upon irradiation.

Role as a Chemical Probe for Mechanistic Investigations in Biological Systems

A chemical probe is a small molecule used to study the function of a biological target, such as a protein, in cells or organisms. The indazole-benzoic acid scaffold is well-suited for the development of such probes. To function as a reliable chemical probe, a compound should exhibit high potency and selectivity for its intended target.

Derivatives of the indazole scaffold have been successfully developed as chemical probes. For instance, a series of indazole-containing compounds were designed to inhibit the interaction between the PA and PB1 subunits of the influenza virus polymerase, providing a tool to dissect the mechanism of viral replication. nih.gov In this context, the probe's ability to produce a measurable effect (inhibition of polymerase activity) allows researchers to confirm the biological role of the PA-PB1 interaction. nih.gov

The this compound structure possesses features that are advantageous for a chemical probe. The core scaffold provides the binding affinity for the target protein, which can be optimized through SAR studies. longdom.org The benzoic acid group serves as a versatile chemical handle. It can be used to attach reporter tags, such as fluorescent dyes for imaging applications or biotin (B1667282) for affinity purification (pull-down) experiments, which help identify the protein's binding partners. This functional handle allows the core inhibitor to be converted into a multi-functional tool for detailed mechanistic investigations.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Reactivity and Unconventional Transformations

Future research will likely focus on uncovering new chemical reactions and transformations involving the 4-(indazol-1-ylmethyl)benzoic acid core. The indazole ring system, with its two nitrogen atoms, offers a rich landscape for novel reactivity. nih.govresearchgate.net For instance, developing new methods for the regioselective functionalization of the indazole ring would allow for the synthesis of a wider array of derivatives with potentially unique properties. researchgate.netscholaris.ca Researchers are also interested in exploring unconventional transformations, such as C-H activation and domino reactions, to construct complex molecular architectures from simple precursors in a more efficient manner. researchgate.net The development of catalytic systems that can selectively activate specific bonds within the molecule will be crucial for achieving these goals. researchgate.netnih.gov

Integration into Advanced Functional Materials

The unique structural and electronic properties of this compound make it an attractive building block for advanced functional materials. The planar indazole moiety and the carboxylic acid group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are essential for the self-assembly of supramolecular structures. researchgate.net Future research could explore the incorporation of this compound into metal-organic frameworks (MOFs), polymers, and other materials with applications in areas like gas storage, catalysis, and electronics. The ability to tune the material's properties by modifying the substituents on the indazole or benzoic acid rings presents a significant opportunity for designing materials with tailored functionalities.

Application of Machine Learning and AI in Design and Synthesis of Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and synthesis of novel this compound derivatives. nih.govnih.gov AI algorithms can be trained on existing chemical data to predict the properties of virtual compounds, thereby accelerating the discovery of molecules with desired characteristics. nih.govchemrxiv.org For instance, ML models could be used to predict the biological activity of new derivatives, guiding synthetic efforts towards the most promising candidates. chemrxiv.org Furthermore, AI can assist in devising optimal synthetic routes, potentially reducing the time and resources required for chemical synthesis. nih.gov The application of these computational tools will enable a more rational and efficient exploration of the vast chemical space surrounding the this compound scaffold.

Development of Sustainable and Eco-Friendly Synthetic Routes

There is a growing emphasis on developing sustainable and environmentally friendly methods for chemical synthesis. dokumen.pubacs.org Future research on this compound will likely focus on creating greener synthetic routes that minimize waste, reduce the use of hazardous reagents, and employ renewable resources. dokumen.pubacs.orgmdpi.com This could involve the use of alternative solvents, catalytic methods that operate under milder conditions, and one-pot reactions that combine multiple synthetic steps into a single process. researchgate.netmdpi.com The development of such eco-friendly methods is not only environmentally responsible but can also lead to more cost-effective and efficient manufacturing processes. google.com

Challenges in Understanding Complex Intermolecular Interactions and Predicting Material Properties

A significant challenge in the field lies in the precise understanding and prediction of the complex intermolecular interactions that govern the properties of materials derived from this compound. researchgate.net The interplay of hydrogen bonding, π-stacking, and other non-covalent forces determines the crystal packing, morphology, and ultimately the function of the resulting materials. researchgate.netk-state.edu Accurately modeling these interactions through computational methods remains a complex task. Overcoming this challenge will require the development of more sophisticated theoretical models and experimental techniques to probe these interactions at the molecular level. A deeper understanding of these forces will enable the rational design of materials with predictable and optimized properties.

常见问题

Basic: What synthetic strategies are effective for preparing 4-(Indazol-1-ylmethyl)benzoic acid derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling indazole derivatives with benzoic acid precursors via alkylation or cross-coupling reactions. Key considerations include:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites (e.g., indazole N-H) during alkylation steps to avoid side reactions .

- Catalytic Systems : Optimize palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) by screening ligands (e.g., triphenylphosphine) and solvents (e.g., DMF/water mixtures) to enhance yield .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and recrystallization from ethanol to isolate pure products .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) during structural characterization be resolved?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Methodological approaches include:

- Variable-Temperature NMR : Identify proton exchange or conformational changes by acquiring spectra at 25°C to 60°C .

- DFT Calculations : Compare computed IR vibrational modes (e.g., carbonyl stretches) with experimental data to validate assignments .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of indazole and benzoic acid moieties .

Basic: What crystallographic tools are recommended for determining the crystal structure of this compound?

Answer:

- Data Collection : Use Bruker D8 Venture diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ SHELXS-97 for direct methods or SHELXD for dual-space algorithms to solve phase problems .

- Refinement : Apply SHELXL-2018 with least-squares minimization, incorporating anisotropic displacement parameters for non-H atoms .

Advanced: How can high-resolution or twinned macromolecular data be refined for derivatives of this compound?

Answer:

- Twinning Detection : Use SHELXL ’s TWIN/BASF commands to analyze intensity statistics (e.g., Rint > 0.3 suggests twinning) .

- High-Resolution Refinement : Apply TLS (Translation-Libration-Screw) models to partition anisotropic displacement parameters, reducing overparameterization .

- Validation : Cross-check with WinGX ’s PARST and PLATON tools to ensure geometric accuracy .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Answer:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-negative bacteria (e.g., Acinetobacter baumannii) .

- Antioxidant Screening : Employ DPPH radical scavenging assays, comparing IC50 values to ascorbic acid controls .

- Enzyme Inhibition : Perform fluorometric assays (e.g., for kinases) using ATP-conjugated substrates to measure inhibition kinetics .

Advanced: How can in vivo pharmacokinetic (ADME) studies be designed for preclinical evaluation?

Answer:

- Absorption : Use Caco-2 cell monolayers to simulate intestinal permeability, measuring apparent permeability (Papp) coefficients .

- Metabolism : Incubate derivatives with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

- Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring ALT/AST levels for hepatotoxicity .

Basic: What computational methods predict the structure-activity relationship (SAR) of indazole-benzoic acid hybrids?

Answer:

- QSAR Modeling : Use Gaussian or GAMESS to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with bioactivity .

- Molecular Docking : Perform AutoDock Vina simulations to map binding poses in target proteins (e.g., bacterial FabH enzymes) .

Advanced: How do substituent effects on the indazole ring influence liquid crystalline behavior?

Answer:

- Polarizability Analysis : Use ORTEP-III to visualize molecular packing and dipole alignment in crystal lattices .

- Thermal Studies : Conduct differential scanning calorimetry (DSC) to identify phase transitions (e.g., smectic-to-nematic) influenced by electron-withdrawing groups (e.g., -NO2) .

Basic: How can purity and stability of synthesized derivatives be validated under storage conditions?

Answer:

- HPLC-DAD : Use C18 columns (acetonitrile/0.1% TFA mobile phase) to detect degradation products; ≥95% purity is acceptable for biological testing .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor via TLC (silica gel 60 F254) .

Advanced: What strategies resolve discrepancies between theoretical and experimental electron density maps in crystallography?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。